N-(2-aminoethyl)piperazine-1,4-diethylamine

Catalog No.
S794796
CAS No.
31295-54-2
M.F
C10H25N5
M. Wt
215.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-aminoethyl)piperazine-1,4-diethylamine

CAS Number

31295-54-2

Product Name

N-(2-aminoethyl)piperazine-1,4-diethylamine

IUPAC Name

N'-[2-[4-(2-aminoethyl)piperazin-1-yl]ethyl]ethane-1,2-diamine

Molecular Formula

C10H25N5

Molecular Weight

215.34 g/mol

InChI

InChI=1S/C10H25N5/c11-1-3-13-4-6-15-9-7-14(5-2-12)8-10-15/h13H,1-12H2

InChI Key

CXNQJNPKMZRHBC-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C1CN(CCN1CCN)CCNCCN

N-(2-aminoethyl)piperazine-1,4-diethylamine, also known as Aminoethylpiperazinoethylethylenediamine (AEPEEDA), is a polyamine featuring a primary amine and two tertiary amine functionalities within a piperazine-based structure. It is recognized as a chemical intermediate and building block, particularly in the synthesis of advanced materials and as a component in multi-component reactive systems like epoxy formulations. Its utility stems from the specific reactivity profile conferred by its unique combination of amine types and alkyl substitutions, distinguishing it from more common ethyleneamines.

Direct substitution of N-(2-aminoethyl)piperazine-1,4-diethylamine with its simpler analog, N-(2-aminoethyl)piperazine (AEP), is often unviable in process-critical applications. The replacement of AEP's reactive secondary amine with a tertiary diethylamino group fundamentally alters the molecule's reactivity, basicity, and physical properties. These structural differences directly impact formulation pot life, reaction kinetics in polymerization, the final polymer architecture, and processability parameters like volatility. For applications requiring a specific reaction pathway involving a primary amine without the competing reactivity of a secondary amine, or for formulations needing its specific volatility profile, AEP is not a functional equivalent.

Reduced Volatility for Enhanced Processability and Safety

N-(2-aminoethyl)piperazine-1,4-diethylamine exhibits a significantly higher boiling point compared to its common substitute, N-(2-aminoethyl)piperazine (AEP). This physical property is critical for high-temperature processing and for formulating low-volatility mixtures, which can enhance workplace safety and reduce material loss.

Evidence DimensionBoiling Point at 760 mmHg
Target Compound Data348.8°C (Predicted)
Comparator Or BaselineN-(2-aminoethyl)piperazine (AEP, CAS 140-31-8): 222°C
Quantified Difference~126°C higher boiling point than AEP
ConditionsStandard atmospheric pressure (760 mmHg).

This substantial difference in volatility directly impacts process design, enabling use at higher temperatures and reducing volatile organic compound (VOC) concerns in formulations.

Modified Basicity Profile for Tuned Reactivity and Catalysis

The substitution of a secondary amine (as in AEP) with a tertiary N,N-diethyl group modifies the basicity of the piperazine core. Studies on analogous N-alkylated piperazines show a consistent trend where alkylation decreases the pKa of the substituted nitrogen. For example, the pKa of 1,4-dimethylpiperazine is approximately 1.6 units lower than the first pKa of piperazine. The predicted pKa of N-(2-aminoethyl)piperazine-1,4-diethylamine is 10.11, suggesting a tailored basicity that influences catalytic activity and reaction rates in systems like epoxy curing when compared to the distinct primary/secondary amine profile of AEP.

Evidence DimensionBasicity (pKa)
Target Compound DataPredicted pKa: 10.11
Comparator Or BaselineGeneral Trend: N-alkylation on piperazine lowers pKa. (e.g., Piperazine pKa1 = 9.7 vs. 1,4-Dimethylpiperazine pKa = ~8.0)
Quantified DifferenceN/A (Inference-based differentiation)
ConditionsAqueous solution, standard temperature.

Altered basicity provides formulators with a tool to control reaction kinetics, potentially achieving longer pot life or different cure profiles compared to more reactive secondary amine-containing hardeners like AEP.

Defined Reactive Sites for Controlled Polymer Synthesis

A key procurement differentiator is the compound's amine functionality. N-(2-aminoethyl)piperazine-1,4-diethylamine possesses one primary amine and two tertiary amines. In contrast, N-(2-aminoethyl)piperazine (AEP) has one primary, one secondary, and one tertiary amine. For syntheses where reaction must be limited to the primary amine to prevent cross-linking or side reactions that would occur at a secondary amine site, this compound provides a structural advantage. The inertness of the tertiary amines ensures a more controlled and predictable reaction outcome, for example, in the formation of linear polymers or specific molecular architectures.

Evidence DimensionReactive Amine Functionalities
Target Compound Data1x Primary Amine, 2x Tertiary Amines
Comparator Or BaselineN-(2-aminoethyl)piperazine (AEP): 1x Primary, 1x Secondary, 1x Tertiary Amine
Quantified DifferenceAbsence of a reactive secondary amine site
ConditionsStandard organic and polymer synthesis reactions (e.g., amidation, epoxy ring-opening).

This structural distinction is critical for chemists designing polymers or molecules where the secondary amine in AEP would be a liability, leading to unwanted branching or side products.

Demonstrated Precursor for High-Value Lipidoid Synthesis

This compound is cited as a precursor for the synthesis of specific lipid-like materials (lipidoids), such as C12-200, which are used for creating lipid nanoparticle (LNP) systems for in vivo gene silencing applications. This use case points to the material's suitability for high-purity, structurally-demanding syntheses in the biopharmaceutical space where the exact molecular architecture is non-negotiable for the final product's performance.

Evidence DimensionPrecursor Suitability
Target Compound DataUsed in the preparation of lipid-like materials for LNP drug delivery.
Comparator Or BaselineNot specified; use is specific to the target compound's structure.
Quantified DifferenceN/A
ConditionsSynthesis of lipidoids for gene silencing applications.

For buyers in the pharmaceutical or advanced materials sectors, this established application provides strong evidence that for certain high-value targets, this specific precursor is required and cannot be substituted.

Epoxy Curing Agent for Low-Volatility, Controlled-Reactivity Formulations

As an epoxy hardener, this compound is the right choice when formulators require a lower volatility amine to reduce emissions during high-temperature curing or to improve formulation stability. Its modified basicity and lack of a secondary amine allow for a more controlled reaction profile compared to AEP, potentially enabling longer working times or unique final properties in adhesives, composites, and coatings.

Building Block for Linear Polymers and Functional Materials

In polymer synthesis, the compound's single primary amine serves as a controlled reaction point. This makes it a preferred building block over AEP for creating linear polyamides or other architectures where the secondary amine of AEP would lead to undesirable cross-linking and gel formation.

Specialty Intermediate for Pharmaceutical and Biomaterial Synthesis

The compound's established role as a precursor to lipidoids for LNP drug delivery systems makes it the required starting material for these specific, high-value applications. Researchers and manufacturers in this field should procure this exact compound to ensure reproducibility and performance of the final gene-silencing product.

XLogP3

-2.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

215.21099582 Da

Monoisotopic Mass

215.21099582 Da

Heavy Atom Count

15

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 33 of 35 companies (only ~ 5.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

31295-54-2

General Manufacturing Information

1,4-Piperazinediethanamine, N1-(2-aminoethyl)-: ACTIVE

Dates

Last modified: 08-15-2023

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